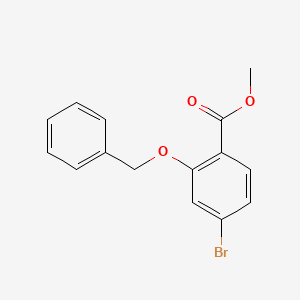

Methyl 2-benzyloxy-4-bromobenzoate

Description

Methyl 2-benzyloxy-4-bromobenzoate (CAS: 1228095-06-4, MFCD18311879) is a brominated aromatic ester with a benzyloxy substituent at the 2-position and a bromine atom at the 4-position of the benzoate ring . It is commercially available at 98% purity and serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) due to the bromine atom's reactivity. The benzyloxy group provides steric and electronic modulation, influencing regioselectivity in subsequent reactions.

Properties

IUPAC Name |

methyl 4-bromo-2-phenylmethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO3/c1-18-15(17)13-8-7-12(16)9-14(13)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTOIDUPMITSEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)Br)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682180 | |

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228095-06-4 | |

| Record name | Methyl 2-(benzyloxy)-4-bromobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydroxyl Protection via Benzylation

The initial step involves protecting the hydroxyl group of 4-bromo-2-hydroxybenzoic acid using benzyl bromide. This Williamson ether synthesis is conducted under basic conditions, commonly with potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60–80°C for 6–8 hours. The benzyl group provides steric protection, preventing unwanted side reactions during subsequent bromination.

Key Reaction Conditions:

Regioselective Bromination

Bromination is performed using N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst. Ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) facilitates electrophilic aromatic substitution at the para position relative to the hydroxyl group. The reaction is conducted in dichloromethane (DCM) at 0–5°C to minimize di-bromination byproducts.

Optimized Parameters:

Esterification with Methanol

The final step involves esterifying the carboxylic acid group using thionyl chloride (SOCl₂) followed by methanol. The acid is first converted to an acyl chloride, which reacts exothermically with methanol to yield the methyl ester.

Critical Considerations:

-

Acyl Chloride Formation: SOCl₂ (2.0 equiv) at reflux (70°C) for 2 hours.

-

Esterification: Methanol in anhydrous conditions at 0°C to prevent hydrolysis.

Reaction Condition Optimization

Solvent Selection for Benzylation

Solvent polarity significantly impacts benzylation efficiency. Polar aprotic solvents like DMF enhance reaction rates but require rigorous drying to avoid hydrolysis. Comparative studies show:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 6 | 92 |

| Acetone | 20.7 | 8 | 85 |

| THF | 7.5 | 12 | 72 |

Temperature Control in Bromination

Low temperatures (0–5°C) are critical to suppress di-bromination. Elevated temperatures (>10°C) increase di-brominated byproducts to 15–20%, complicating purification.

Purification and Isolation Techniques

Crystallization Protocols

Crude product is purified via recrystallization using heptane or hexane. Heptane achieves superior crystal formation due to its low polarity and high volatility:

| Crystallization Agent | Purity (%) | Recovery (%) |

|---|---|---|

| Heptane | 99.5 | 80 |

| Hexane | 98.2 | 75 |

| Ethanol | 95.8 | 65 |

Chromatographic Methods

Flash chromatography on silica gel (ethyl acetate/hexane, 1:4) resolves residual di-brominated impurities, achieving >99% purity.

Industrial-Scale Production Strategies

Large-scale synthesis adopts continuous flow reactors to enhance reproducibility and safety. Key advancements include:

Chemical Reactions Analysis

Types of Reactions

Methyl 2-benzyloxy-4-bromobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide in methanol.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 in dry ether.

Major Products

Substitution: Formation of substituted benzoates.

Oxidation: Formation of benzoic acids or benzaldehydes.

Reduction: Formation of benzyl alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Recent studies have highlighted the potential of methyl 2-benzyloxy-4-bromobenzoate as a precursor in the synthesis of antitumor agents. For instance, it serves as an intermediate in the preparation of compounds that exhibit selective cytotoxicity against cancer cells. The compound's structure allows for modifications that enhance biological activity while minimizing side effects.

Case Study: PPAR Agonists

Research has demonstrated that derivatives of this compound can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are critical in regulating lipid metabolism and inflammation. A notable study reported that certain analogs exhibited high selectivity and potency, indicating their potential use in treating metabolic disorders and inflammatory diseases .

Organic Synthesis

Reagent in Cross-Coupling Reactions

this compound is utilized as a reagent in cross-coupling reactions, particularly in nickel-catalyzed electrochemical processes. These reactions are essential for forming carbon-carbon bonds, which are foundational in creating complex organic molecules .

Table: Summary of Cross-Coupling Applications

| Reaction Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| C(sp²)-C(sp³) Coupling | NiCl₂- glyme | 93 | |

| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | Variable | |

| Stille Coupling | Pd(PPh₃)₂Cl₂ | Variable |

Agrochemical Development

This compound has been investigated for its potential use in developing agrochemicals. Its structural features allow it to act as a building block for herbicides and fungicides, contributing to crop protection strategies.

Material Science

Polymer Chemistry

In material science, this compound has been explored for its role in synthesizing polymeric materials with specific functionalities. The compound can be incorporated into polymer backbones to impart desirable properties such as increased thermal stability and enhanced mechanical strength.

Mechanism of Action

The mechanism of action of methyl 2-benzyloxy-4-bromobenzoate depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is displaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In oxidation reactions, the benzyloxy group undergoes electron transfer processes leading to the formation of oxidized products.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Positional Effects

The most direct structural analogs are positional isomers differing in substituent placement. Key examples include:

Methyl 3-(Benzyloxy)-4-Bromobenzoate (CA-4138)

- Structure : Benzyloxy group at 3-position, bromine at 4-position (CAS: 17054-26-1, 98% purity) .

- Comparison: Reactivity: The 3-benzyloxy substituent creates distinct electronic effects compared to the 2-position. Applications: Like OT-1519, CA-4138 is used in pharmaceutical intermediates but may favor different regiochemical outcomes in nucleophilic aromatic substitutions.

Other Brominated Benzyloxy Esters

Functional Group Variants

Compounds with modified functional groups but related backbones include:

(2R,3R)-Methyl 2-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoate (QC-0395)

- Structure: Features a benzyloxycarbonyl-protected amino group and a hydroxy group (CAS: 100157-53-7, 96% purity) .

- Comparison: Polarity: The amino and hydroxy groups increase polarity, enhancing solubility in polar solvents compared to OT-1518. Applications: Primarily used in peptide synthesis and chiral building blocks, diverging from OT-1519's role in aryl coupling.

Methyl 3-([(Benzyloxy)carbonyl]amino)propanoate (SS-0975)

- Structure: Contains a benzyloxycarbonyl-protected amino group (CAS: 54755-77-0, 98% purity) .

- Comparison: Reactivity: The absence of bromine limits cross-coupling utility, but the amino group enables amidation or urea formation.

Research Findings and Implications

- Electronic Effects : Bromine at the 4-position (para to the ester) in both OT-1519 and CA-4138 activates the ring for electrophilic substitution, though the benzyloxy group's orientation modulates electron withdrawal/donation.

- Synthetic Utility : OT-1519’s structure is optimal for reactions requiring steric shielding, while CA-4138 may offer faster kinetics in metal-catalyzed reactions due to reduced steric bulk .

Biological Activity

Methyl 2-benzyloxy-4-bromobenzoate is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Synthesis

This compound is characterized by a molecular formula of C16H15BrO3 and a molecular weight of approximately 349.19 g/mol. The compound features a bromine atom and a benzyloxy group, which are pivotal for its reactivity and biological activity.

The synthesis typically involves the reaction of 4-bromobenzoic acid methyl ester with benzyl alcohol in the presence of a suitable catalyst or base. This method reflects a common approach in organic chemistry known as Williamson ether synthesis, which facilitates the formation of ethers from alcohols and alkyl halides.

Antimicrobial Properties

Research indicates that compounds with structural similarities to this compound may exhibit significant antimicrobial properties. For instance, derivatives containing benzyloxy groups have been shown to inhibit various bacterial strains, suggesting that this compound could possess similar activities .

A study highlighted the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective bacterial inhibition . The presence of the bromine atom is believed to enhance these effects by increasing the lipophilicity and reactivity of the compound.

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research into structurally related compounds has demonstrated their ability to inhibit the growth of various cancer cell lines, including breast and colon cancer cells . The mechanism appears to involve apoptosis induction and cell cycle arrest, which are crucial for effective cancer treatment.

In one study, derivatives showed IC50 values in the micromolar range against cancer cell lines, suggesting that this compound could be a promising candidate for further development as an anticancer agent .

Case Study 1: Antimicrobial Evaluation

In a comparative study, this compound was tested alongside other benzyloxy derivatives. The results indicated that it exhibited comparable antimicrobial activity against Mycobacterium tuberculosis, with MIC values suggesting potential for further development as an antitubercular agent .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 12 | Moderate |

| Benzyl penicillin | 8 | High |

| Isoniazid | 16 | High |

Case Study 2: Anticancer Activity

A detailed investigation into the anticancer properties revealed that this compound significantly inhibited cell proliferation in vitro. The compound was tested against several cancer cell lines, showing IC50 values ranging from 10 to 30 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction |

| HT-29 (Colon) | 25 | Cell cycle arrest |

| A549 (Lung) | 20 | Inhibition of migration |

Molecular Docking Studies

Molecular docking studies have provided insights into the binding affinities of this compound with various biological macromolecules. These studies suggest that the compound can effectively interact with targets involved in cancer progression and microbial resistance mechanisms.

The docking simulations revealed favorable interactions with active sites of enzymes critical for cancer metabolism, indicating a pathway for therapeutic applications .

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 2-benzyloxy-4-bromobenzoate via benzyl protection?

The synthesis typically involves benzyl protection of a hydroxyl group using benzyl chloride (BnCl) and a base like anhydrous potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., methylethylketone). Reflux conditions (12–24 hours) are critical for achieving high yields. Post-reaction, extraction with chloroform and purification via silica gel chromatography (5% ethyl acetate in hexane) followed by recrystallization from ethanol yields pure product .

Q. What safety precautions are necessary when handling brominated benzoates like this compound?

Brominated compounds require strict safety measures:

- Skin/Eye Contact: Immediate flushing with water (15+ minutes) and medical consultation .

- Inhalation/Ingestion: Use fume hoods, avoid ingestion, and seek medical help if exposed.

- Storage: Store in sealed containers in dry, ventilated areas to prevent degradation .

Q. How can researchers confirm the structural identity of this compound post-synthesis?

Key methods include:

Q. What purification techniques are effective for removing byproducts from this compound synthesis?

- Column Chromatography: Silica gel with gradient elution (hexane/ethyl acetate) resolves unreacted starting materials and benzylated byproducts.

- Recrystallization: Ethanol or methanol recrystallization improves purity by removing soluble impurities .

Advanced Research Questions

Q. How can conflicting X-ray crystallographic data for this compound derivatives be resolved?

Use the SHELX suite (e.g., SHELXL for refinement) to analyze hydrogen bonding, dihedral angles, and intermolecular interactions. For centrosymmetric ambiguities, apply Flack’s x parameter to avoid overprecision in chirality assignment . Example: Dihedral angles between aromatic rings (e.g., 67.18° in similar compounds) reveal steric effects .

Q. How do substituents (Br, benzyloxy) influence the electronic properties and reactivity of this compound?

- Electron-Withdrawing Effects: The bromine atom deactivates the aromatic ring, directing electrophilic substitution to specific positions.

- Benzyloxy Group: Acts as a protecting group, stabilizing intermediates during nucleophilic substitution. Computational studies (DFT) using SMILES-derived models can predict reactive sites .

Q. What methodologies identify and quantify byproducts in large-scale syntheses of this compound?

- LC-MS/MS: Detects trace impurities (e.g., over-brominated derivatives or debenzylated intermediates).

- HPLC with UV Detection: Quantifies residual solvents (e.g., methylethylketone) using reverse-phase C18 columns .

Q. How can intermolecular interactions in this compound crystals be analyzed for material science applications?

Q. What computational tools predict the pharmacokinetic properties of this compound derivatives?

- In Silico Modeling: Use PubChem-derived SMILES strings to simulate logP, solubility, and bioavailability via tools like SwissADME.

- Docking Studies: Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.